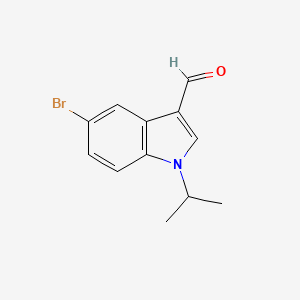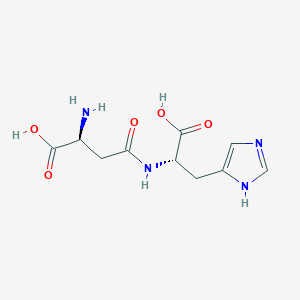
3,5,7-trihydroxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-trihydroxychromen-2-one, also known as 3,5,7-Trihydroxy-2H-1-benzopyran-2-one, is a chemical compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol . This compound is a derivative of benzopyran and is characterized by the presence of three hydroxyl groups at positions 3, 5, and 7 on the benzopyran ring. It is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trihydroxychromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-trihydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3,5,7-trihydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,7-trihydroxychromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Similar structure but with a hydroxyl group at position 8 instead of 7.
2H-1-Benzopyran-2-one, 5,6,7-trihydroxy-: Hydroxyl groups at positions 5, 6, and 7.
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2H-1-benzopyran-4-one: Additional hydroxyl groups on the phenyl ring.
Uniqueness
3,5,7-trihydroxychromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6O5 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
3,5,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H |
Clave InChI |
UVXDWGJSULDKQU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
SMILES canónico |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate](/img/structure/B1637721.png)







![1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-2-(2-phenylethenyl)benzimidazole](/img/structure/B1637740.png)

![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)


